

# spectroscopic data of gaseous cis-2-butene

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An In-depth Technical Guide to the Spectroscopic Data of Gaseous cis-2-Butene

### Introduction

**cis-2-Butene** ((Z)-but-2-ene) is a significant acyclic alkene, notable as the simplest alkene that demonstrates cis/trans isomerism.[1] It is a colorless, liquefied petroleum gas found in crude oil and is a key petrochemical intermediate.[1][2] A thorough understanding of its molecular structure, vibrational modes, and electronic properties is crucial for applications in combustion research, atmospheric chemistry, and as a reference molecule in theoretical and experimental spectroscopy. This guide provides a comprehensive overview of the spectroscopic data for gaseous **cis-2-butene**, tailored for researchers, scientists, and professionals in drug development. It consolidates data from various spectroscopic techniques, details experimental methodologies, and presents logical workflows to aid in understanding the characterization process.

### **Vibrational Spectroscopy**

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. For **cis-2-butene**, which belongs to the C<sub>2v</sub> symmetry group, all 30 of its normal vibrational modes are active in both infrared and Raman spectroscopy.[3]

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment. The gas-phase IR spectrum of



**cis-2-butene** exhibits characteristic absorption bands corresponding to C-H stretching, C=C stretching, and various bending and deformation modes.

Quantitative Data: Infrared Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment	Reference
~3050 - 3010	=C-H Stretching	[4][5]
~2975 - 2860	-CH₃ Stretching	[4]
1650 - 1640	C=C Stretching	[4][5]
~1470 - 1370	C-H Deformation (in -CH₃ group)	[4]
730 - 665	=C-H Bending (out-of-plane)	[4]

Experimental Protocol: Gas-Phase IR Spectroscopy

The infrared absorption spectra of gaseous **cis-2-butene** have been recorded using prism spectrometers covering a range from approximately 435 to 4000 cm<sup>-1</sup>.[6] A typical experimental setup involves a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl) placed in the sample compartment of the spectrometer. The sample of **cis-2-butene**, with a purity of at least 96%, is introduced into the cell at a controlled pressure (e.g., 200 torr) to obtain the spectrum.[3][5] The path length of the gas cell is chosen to ensure adequate absorption intensity.

### Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Since all vibrational modes of **cis-2-butene** are Raman-active, its spectrum is rich with information.[3]

Quantitative Data: Raman Frequencies

Most Raman frequencies observed for gaseous **cis-2-butene** coincide closely with its infrared absorption frequencies.[3] Frequencies below 1037 cm<sup>-1</sup> show little difference between the



gaseous and liquid states, while higher frequencies tend to be slightly higher in the gas phase.

[3]

Wavenumber (cm⁻¹)	Vibrational Assignment / Note	Reference
1636	C=C Stretching	[3]
1464	Complex and depolarized, likely superposition of -CH <sub>3</sub> deformations	[3]
1390	A <sub>1</sub> symmetrical deformation of methyl groups (strongly polarized)	[3]
1134	-	[3]
970	Depolarized band	[3]
786	-	[3]
258	-	[3]

Experimental Protocol: Gas-Phase Raman Spectroscopy

The Raman spectrum of gaseous **cis-2-butene** has been obtained using a three-prism glass spectrograph with a linear dispersion of 15 Å/mm at the 4358 Å mercury excitation line.[3] The **cis-2-butene** sample is contained in a sealed tube at a pressure sufficient to generate a detectable scattered signal. The scattered light is collected, typically at a 90-degree angle to the incident beam, passed through the spectrograph to disperse the wavelengths, and detected.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While NMR is predominantly a liquid-state technique, the fundamental parameters are critical for molecular identification. The data presented are for **cis-2-butene** in deuterated solvents, which closely approximate the unperturbed molecular state.

Quantitative Data: <sup>1</sup>H and <sup>13</sup>C NMR



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Note	Reference
<sup>1</sup> H	5.37	Quartet	Split by the three protons of the adjacent -CH <sub>3</sub> group	[7]
¹H	1.54	Doublet	Split by the adjacent =C-H proton	[7]
13 <b>C</b>	124.4	-	Olefinic Carbon (=CH)	[8]
13 <b>C</b>	11.3	-	Methyl Carbon (- CH₃)	[8]

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. For analysis, a sample of **cis-2-butene** is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), to avoid signals from the solvent's protons.[7][8] Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton and carbon signals defined as 0.0 ppm.[7][8]

## **Rotational (Microwave) Spectroscopy**

Microwave spectroscopy provides highly precise data on the rotational energy levels of a molecule in the gas phase, from which its moments of inertia and, consequently, its detailed molecular structure can be determined.

Quantitative Data: Rotational Constants and Dipole Moment



Parameter	Value	Unit	Reference
Principal Moment of Inertia (Ia)	31.479	amu∙Ų	[9]
Principal Moment of Inertia (I <sub>e</sub> )	98.370	amu∙Ų	[9]
Principal Moment of Inertia (I <sub>e</sub> )	123.659	amu·Å²	[9]
Electric Dipole Moment	0.257	D	[9]
Barrier to Internal Rotation	0.73	kcal/mol	[9]

Experimental Protocol: Microwave Spectroscopy

The microwave spectrum was observed in the 20 to 40 Gc/sec range using a Stark-modulated microwave spectrometer.[9] The experiment was conducted at low temperatures (dry ice temperature) to increase signal intensity. The low dipole moment of **cis-2-butene** results in low line intensities and an insufficient Stark effect for complete modulation, making assignment challenging.[9]

# **Electronic (UV-Vis) and Photoionization Spectroscopy**

Electronic spectroscopy involves transitions between electronic energy levels, typically induced by radiation in the ultraviolet and visible regions. For simple alkenes like **cis-2-butene**, these absorptions are found in the vacuum ultraviolet (VUV) region.

Quantitative Data: Absorption and Ionization



Parameter	Value	Unit	Reference
Max Absorption (gas)	173	nm	[2]
Ionization Potential	9.14	eV	[10]
VUV Absorption Range Studied	5.17 – 9.92	eV	[11][12]

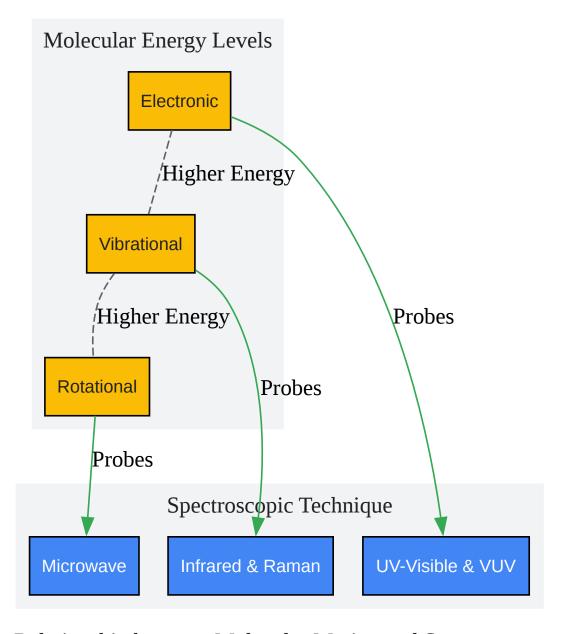
Experimental Protocol: VUV Absorption Spectroscopy

Absolute absorption cross-sections for gaseous **cis-2-butene** have been measured using vacuum ultraviolet spectroscopy.[11][12] These experiments often utilize a synchrotron light source to provide tunable, high-flux VUV radiation. The light is passed through a gas cell containing the sample at a known, low pressure, and the attenuation of the light as a function of wavelength is measured by a detector.

### **Spectroscopic Analysis Workflows**

The characterization of a gaseous molecule like **cis-2-butene** involves a logical progression of techniques and analysis. The following diagrams illustrate the relationships between molecular properties and spectroscopic methods, and a generalized workflow for a gas-phase spectroscopy experiment.



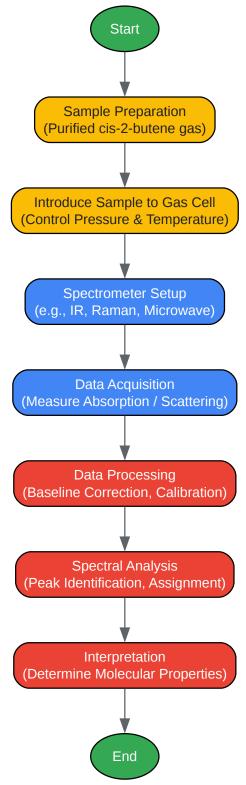


Relationship between Molecular Motion and Spectroscopy

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Caption: Molecular motion probed by different spectroscopic techniques.





General Workflow for Gas-Phase Spectroscopy

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Caption: A generalized experimental workflow for gas-phase spectroscopy.



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